molecular formula C8H9BrOS B8807081 1-(4-Bromo-5-ethylthiophen-2-yl)ethan-1-one

1-(4-Bromo-5-ethylthiophen-2-yl)ethan-1-one

Cat. No.: B8807081
M. Wt: 233.13 g/mol
InChI Key: LFPYFWSYSPFRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-5-ethylthiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H9BrOS and its molecular weight is 233.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

1-(4-bromo-5-ethylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H9BrOS/c1-3-7-6(9)4-8(11-7)5(2)10/h4H,3H2,1-2H3

InChI Key

LFPYFWSYSPFRRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Over a period of 20 min a solution of SnCl4 (60.9 g, 234 mmol) in hexane (20 mL) is added to a solution of 2-ethylthiophene (25 g, 223 mmol) and acetylchloride (18.4 g, 234 mmol) in hexane (80 mL). Evolving HCl gas is trapped in a NaOH solution. Evolution of HCl stops when about half of the SnCl4 solution is added. The black viscous mixture is warmed to 100° C. for 30 min, before it is cooled again to rt. The mixture is poured into ice/water (600 mL), extracted with diethyl ether (3×) and the combined etheral extracts are washed with NaOH (1M), sat. NaHCO3 solution and brine, dried over MgSO4, filtered and evaporated. The crude 1-(5-ethyl-thiophen-2-yl)-ethanone (35 g) is added to a solution of sodium acetate (16.0 g, 195 mmol) in water (160 mL) and the resulting emulsion is stirred vigorously. To this emulsion bromine (28.5 g, 178 mmol) is added dropwise over a period of 25 min. Upon complete addition of the bromine, sodium acetate (60 g, 731 mmol) is added and the pH of the mixture is adjusted to 9 by adding 10 M aq. NaOH solution. A further portion of bromine (12.4 g, 78 mmol) is added and stirring is continued for 15 min. The reaction is quenched by adding 1 M aq. Na2S2O3 solution and the mixture is extracted three times with diethyl ether. The organic extracts are washed with 1 N aq. NaOH, 2 N aq. HCl and brine, dried over MgSO4, filtered and evaporated to give 1-(4-bromo-5-ethyl-thiophen-2-yl)-ethanone (38 g) as a brown oil; LC-MS: tR=0.97 min, [M+1+CH3CN]+=274.20.
Quantity
28.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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12.4 g
Type
reactant
Reaction Step Four
Name
SnCl4
Quantity
60.9 g
Type
reactant
Reaction Step Five
Quantity
25 g
Type
reactant
Reaction Step Five
Quantity
18.4 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Five
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Quantity
0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven
Name
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0 (± 1) mol
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reactant
Reaction Step Eight
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Ten
Quantity
35 g
Type
reactant
Reaction Step Eleven
Quantity
16 g
Type
reactant
Reaction Step Eleven
Name
Quantity
160 mL
Type
solvent
Reaction Step Eleven

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